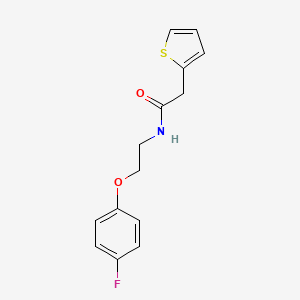

N-(2-(4-fluorophenoxy)ethyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2S/c15-11-3-5-12(6-4-11)18-8-7-16-14(17)10-13-2-1-9-19-13/h1-6,9H,7-8,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPZUCZMNOMSTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NCCOC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-2-(thiophen-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is CHFNOS, with a molecular weight of 279.33 g/mol. The compound features a fluorinated phenoxy group and a thiophene moiety, which are known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 279.33 g/mol |

| CAS Number | 1100231-95-5 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Fluorophenoxy Group : Achieved through nucleophilic aromatic substitution.

- Synthesis of the Thiophene Component : Often involves cyclization reactions under varied conditions.

- Amidation Reaction : The final step involves coupling the thiophene and fluorophenoxy components to form the acetamide bond.

This multi-step synthesis allows for the introduction of various substituents that can modify the compound's biological properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related derivatives have shown effective inhibition against various pathogens:

- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating high potency .

- The compound's ability to inhibit biofilm formation was notably superior compared to traditional antibiotics like Ciprofloxacin, suggesting its potential as an antimicrobial agent with enhanced efficacy .

Antiviral Potential

The antiviral properties of compounds containing thiophene and fluorinated phenoxy groups have been explored in various studies. While specific data on this compound is limited, similar structures have demonstrated activity against viral targets:

- For example, thiazolidinone derivatives showed significant inhibitory effects on viral RNA polymerases, with IC values indicating strong antiviral activity .

Case Studies

- In Vitro Studies : A study evaluating derivatives of thiophene-based compounds found that modifications at specific positions significantly enhanced their biological activity against bacterial strains, which may be applicable to this compound .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that substituents on the phenoxy group can dramatically alter the binding affinity and biological efficacy of related compounds, underscoring the importance of structural optimization in drug development .

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- N-(2-(4-fluorophenoxy)ethyl)-2-(thiophen-2-yl)acetamide has been investigated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains, suggesting potential as a new class of antibiotics.

-

Anticancer Properties

- Recent research highlights the compound’s potential as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . Its interaction with specific molecular targets involved in cancer progression is being explored.

-

Neurological Applications

- The compound has shown promise in anticonvulsant activity, with studies indicating efficacy in animal models for seizure prevention. Various derivatives have been tested for their ability to modulate neuronal excitability, suggesting its potential use in treating epilepsy.

Biochemical Mechanisms

The mechanism of action involves the compound's interaction with specific enzymes and receptors within biological systems. It may modulate the activity of proteins involved in signaling pathways, leading to various biological effects:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, which can alter cellular responses.

- Receptor Modulation: It could act as an antagonist or agonist at certain receptors, impacting physiological processes such as neurotransmission and inflammation.

Material Science Applications

This compound is also being explored for its utility in material science:

-

Polymer Development

- The compound's unique chemical properties make it suitable for developing novel polymers with enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to materials with tailored functionalities.

-

Coatings and Adhesives

- Due to its chemical stability and reactivity, it is being investigated for use in coatings and adhesives that require specific performance characteristics under varying environmental conditions.

Case Study 1: Anticancer Activity

A study published in a pharmacological journal demonstrated that this compound exhibited cytotoxic effects on breast cancer cell lines. The research highlighted its ability to induce apoptosis through the activation of caspase pathways, indicating its potential as a therapeutic agent for breast cancer treatment .

Case Study 2: Antimicrobial Efficacy

Research conducted on derivatives of this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. These findings support further exploration into its development as a new antibiotic .

Q & A

What are the recommended synthetic routes for N-(2-(4-fluorophenoxy)ethyl)-2-(thiophen-2-yl)acetamide, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis involves coupling 4-fluorophenoxyethylamine with 2-(thiophen-2-yl)acetic acid using carbodiimide reagents (e.g., EDCl/HOBt) in dichloromethane under inert conditions. Optimize stoichiometry (1:1.2 amine-to-acid ratio) and extend reaction time (24–48 hours at 25°C) to improve yields. Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane gradient) removes byproducts. For low yields, screen alternative coupling agents like DCC or adjust solvent polarity (e.g., DMF for solubility). Monitor reaction progress by TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:1) .

Which spectroscopic methods are most effective for confirming the structural integrity of this compound?

Answer: Use ¹H/¹³C NMR to identify key signals:

- Acetamide NH: δ 8.2–8.5 ppm (¹H).

- Thiophene protons: δ 7.1–7.4 ppm (¹H).

- Fluorophenyl protons: δ 6.8–7.0 ppm (¹H).

IR spectroscopy confirms the amide C=O stretch (~1650 cm⁻¹). HRMS validates the molecular ion ([M+H]⁺ at m/z 296.08). Discrepancies in splitting patterns may require variable-temperature NMR to resolve rotameric interconversion .

How can researchers address discrepancies in biological activity data across different assay platforms?

Answer: Discrepancies often arise from assay-specific variables:

- Standardize protocols : Fix DMSO concentration (≤0.1%), incubation time (24–48 hours), and cell viability thresholds.

- Use orthogonal assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays.

- Statistical rigor : Perform dose-response curves in triplicate and apply ANOVA to assess significance.

- Control for fluorophore interference in fluorescence-based assays by including quenchers or using label-free methods .

What in silico strategies predict the pharmacokinetic properties of this compound, and how reliable are they?

Answer: SwissADME predicts LogP (~2.5), TPSA (~55 Ų), and CYP450 metabolism sites. Molecular docking (AutoDock Vina) identifies potential targets (e.g., COX-2) by simulating fluorine’s interactions with hydrophobic pockets. While these models correlate with in vitro permeability (e.g., Caco-2 Papp > 5 × 10⁻⁶ cm/s), experimental validation via hepatic microsomal stability assays (t₁/₂ > 60 minutes) is critical .

How can structure-activity relationship (SAR) studies improve target selectivity for derivatives?

Answer: Prioritize modifications:

- Fluorophenyl group : Introduce -CF₃ to enhance hydrophobic binding to kinase pockets.

- Thiophene ring : Replace sulfur with selenium to assess π-π stacking effects.

- Acetamide linker : Add methyl groups to restrict conformational flexibility.

Evaluate changes via competitive binding assays (Kd < 100 nM) and free-energy perturbation (FEP) calculations to rank derivatives .

What purification techniques are optimal for isolating this compound from complex mixtures?

Answer: Use gradient silica gel chromatography (hexane → ethyl acetate) to separate polar impurities. For challenging separations, employ preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA). Recrystallize from ethanol/water (7:3) to obtain crystals (>95% purity by HPLC). Monitor fractions via LC-MS for m/z 296.1 [M+H]⁺ .

What mechanistic insights emerge from studying metabolic stability in hepatic microsomes?

Answer: Incubate with human liver microsomes (HLM) + NADPH. LC-MS/MS identifies metabolites (e.g., hydroxylation at thiophene or O-dealkylation). Fluorine’s electron-withdrawing effect reduces oxidative metabolism, extending half-life (t₁/₂ > 2 hours). Compare Clint values to non-fluorinated analogs to quantify metabolic resistance .

How can researchers resolve low yields in the final coupling step?

Answer: Low yields may stem from competing side reactions (e.g., oxazolone formation). Mitigate by:

- Using fresh coupling agents (EDCl/HOBt).

- Pre-activating the carboxylic acid (30 minutes) before adding the amine.

- Switching to a polar aprotic solvent (DMF) to enhance solubility.

Characterize byproducts via LC-MS to adjust reaction conditions iteratively .

What analytical workflows validate purity for in vivo studies?

Answer: Combine HPLC (≥98% purity, C18 column, 220 nm detection) with elemental analysis (C, H, N within ±0.4% of theoretical values). Confirm absence of genotoxic impurities via Ames test pre-screening. Document batch-to-batch consistency using PCA analysis of NMR spectra .

How does fluorination impact the compound’s bioactivity compared to non-fluorinated analogs?

Answer: Fluorine enhances metabolic stability and membrane permeability. Compare IC₅₀ values against non-fluorinated analogs in target assays (e.g., 2–3-fold lower IC₅₀ for fluorinated versions in kinase inhibition). Use SPR to quantify binding affinity improvements (ΔΔG ≈ -1.5 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.